(4-((4-Ethoxyphenyl)amino)quinolin-2-yl)(thiomorpholino)methanone
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Overview
Description
(4-((4-Ethoxyphenyl)amino)quinolin-2-yl)(thiomorpholino)methanone: is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core substituted with a 4-ethoxyphenyl group and a thiomorpholine moiety, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The resulting quinoline can then be further modified to introduce the 4-ethoxyphenyl group and the thiomorpholine moiety.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, ensuring that the reaction conditions are optimized for large-scale production. This includes maintaining precise control over temperature, pressure, and reagent concentrations to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The quinoline core can be oxidized to form quinone derivatives.
Reduction: : Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: : The ethoxyphenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.
Substitution: : Electrophilic substitution reactions often use strong acids like sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: : Quinone derivatives.
Reduction: : Reduced quinoline derivatives.
Substitution: : Substituted ethoxyphenyl derivatives.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity can be explored for potential therapeutic uses.
Medicine: : It may have applications in drug development, particularly in targeting specific biological pathways.
Industry: : It can be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact mechanism would depend on the specific application and the biological system being targeted.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the combination of the quinoline core, the 4-ethoxyphenyl group, and the thiomorpholine moiety. Similar compounds might include other quinoline derivatives or compounds with similar functional groups, but the exact combination and arrangement of these groups make this compound distinct.
List of Similar Compounds
Quinoline derivatives: : Compounds with similar quinoline cores.
4-Ethoxyphenyl derivatives: : Compounds containing the ethoxyphenyl group.
Thiomorpholine derivatives: : Compounds with thiomorpholine moieties.
Properties
IUPAC Name |
[4-(4-ethoxyanilino)quinolin-2-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-2-27-17-9-7-16(8-10-17)23-20-15-21(22(26)25-11-13-28-14-12-25)24-19-6-4-3-5-18(19)20/h3-10,15H,2,11-14H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCROJFWHBJEPNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)N4CCSCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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